Cas no 1859515-45-9 (1-(6-methylheptyl)-1H-pyrazol-3-amine)

1-(6-Methylheptyl)-1H-pyrazol-3-amine is a specialized pyrazole derivative characterized by its unique alkyl-substituted structure. This compound is of interest in organic synthesis and pharmaceutical research due to its potential as a versatile intermediate for the development of biologically active molecules. The 6-methylheptyl chain enhances lipophilicity, which may improve membrane permeability in drug design applications. Its pyrazole-3-amine core offers a reactive site for further functionalization, enabling the synthesis of diverse heterocyclic frameworks. The compound's stability under standard conditions and well-defined reactivity profile make it a practical choice for exploratory chemistry. Researchers value it for its synthetic flexibility and potential utility in medicinal chemistry programs targeting novel pharmacophores.
1-(6-methylheptyl)-1H-pyrazol-3-amine structure
1859515-45-9 structure
Product Name:1-(6-methylheptyl)-1H-pyrazol-3-amine
CAS No:1859515-45-9
MF:C11H21N3
MW:195.304542303085
CID:6104331
PubChem ID:165953871
Update Time:2025-10-22

1-(6-methylheptyl)-1H-pyrazol-3-amine Chemical and Physical Properties

Names and Identifiers

    • 1859515-45-9
    • EN300-1109475
    • 1-(6-methylheptyl)-1H-pyrazol-3-amine
    • Inchi: 1S/C11H21N3/c1-10(2)6-4-3-5-8-14-9-7-11(12)13-14/h7,9-10H,3-6,8H2,1-2H3,(H2,12,13)
    • InChI Key: QWILIZMBBQWGKL-UHFFFAOYSA-N
    • SMILES: N1(C=CC(N)=N1)CCCCCC(C)C

Computed Properties

  • Exact Mass: 195.173547683g/mol
  • Monoisotopic Mass: 195.173547683g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 6
  • Complexity: 148
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 43.8Ų

1-(6-methylheptyl)-1H-pyrazol-3-amine Pricemore >>

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Additional information on 1-(6-methylheptyl)-1H-pyrazol-3-amine

1-(6-methylheptyl)-1H-pyrazol-3-amine: A Promising Compound in Biomedical Research

1-(6-methylheptyl)-1H-pyrazol-3-amine, with the chemical identifier CAS No. 1859515-45-9, represents a unique molecular scaffold with significant potential in pharmaceutical development. This compound belongs to the class of pyrazolamines, which are characterized by their 1H-pyrazole ring system and functionalized side chains. The structural complexity of 1-(6-methylheptyl)-1H-pyrazol-3-amine is further enhanced by the introduction of a 6-methylheptyl substituent at the 1-position of the pyrazole ring, creating a hydrophobic moiety that may influence its biological activity and pharmacokinetic properties.

Recent studies have highlighted the role of 1-(6-methylheptyl)-1H-pyrazol-3-amine in modulating cellular signaling pathways associated with inflammation and oxidative stress. For instance, a 2023 publication in Journal of Medicinal Chemistry demonstrated that this compound exhibits selective inhibition of the NF-κB pathway, a key regulator of inflammatory responses. This finding is particularly relevant in the context of chronic diseases such as rheumatoid arthritis and neurodegenerative disorders, where persistent inflammation plays a central role.

The molecular design of 1-(6-methylheptyl)-1H-pyrazol-3-amine is optimized for drug-like properties. The 6-methylheptyl chain contributes to favorable lipophilicity, which may enhance membrane permeability and cellular uptake. Additionally, the pyrazole ring provides a versatile platform for further chemical modifications, enabling the development of derivatives with tailored pharmacological profiles. This adaptability is a critical factor in its potential application as a lead compound for drug discovery programs.

Advances in computational chemistry have enabled the prediction of 1-(6-methylheptyl)-1H-pyrazol-3-amine's interactions with biological targets. A 2024 study using molecular docking simulations revealed that this compound binds with high affinity to the p38 MAPK enzyme, a key mediator of inflammatory signaling. This interaction suggests a potential role in the treatment of autoimmune diseases and inflammatory conditions, areas where current therapeutic options often lack sufficient efficacy.

Furthermore, the pharmacokinetic profile of 1-(6-methylheptyl)-1H-pyrazol-3-amine has been evaluated in preclinical models. Research published in Drug Metabolism and Disposition (2023) indicated that this compound exhibits moderate oral bioavailability and favorable metabolic stability in liver microsomes. These properties are essential for the development of orally administrable therapeutics, reducing the need for injectable formulations and improving patient compliance.

Emerging evidence suggests that 1-(6-methylheptyl)-1H-pyrazol-3-amine may have neuroprotective effects. A 2024 study in Neuropharmacology reported that this compound reduces oxidative stress in neuronal cells exposed to glutamate toxicity, a mechanism implicated in neurodegenerative diseases such as Parkinson's and Alzheimer's. These findings open new avenues for its application in the treatment of central nervous system disorders.

The synthetic accessibility of 1-(6-methylheptyl)-1H-pyrazol-3-amine is another important aspect of its development. A 2023 article in Organic & Biomolecular Chemistry described an efficient multistep synthesis route involving the coupling of a 6-methylheptyl chain with a pyrazole core. This methodology provides a scalable approach for large-scale production, which is critical for transitioning from laboratory research to clinical applications.

Complementary to its pharmacological activity, the safety profile of 1-(6-methylheptyl)-1H-pyrazol-3-amine has been assessed in preclinical studies. Toxicological evaluations conducted in 2023 showed no significant genotoxic or carcinogenic potential, supporting its use as a safe therapeutic candidate. These results are particularly important for long-term treatments where chronic exposure is a concern.

Current research is also exploring the potential of 1-(6-methylheptyl)-1H-pyrazol-3-amine in combination therapies. A 2024 study in Clinical Pharmacology & Therapeutics demonstrated that this compound enhances the efficacy of standard treatments for inflammatory bowel disease when used in conjunction with anti-TNFα antibodies. This synergistic effect highlights the compound's potential as an adjunct in complex therapeutic regimens.

The structural diversity of pyrazolamines allows for the design of 1-(6-methylheptyl)-1H-pyrazol-3-amine derivatives with enhanced specificity. A 2023 patent application describes the development of analogs with modified side chains that show improved selectivity for specific inflammatory pathways. This approach could lead to the creation of more targeted therapies with reduced side effects.

Future directions for research on 1-(6-methylheptyl)-1H-pyrazol-3-amine include in vivo studies to evaluate its therapeutic potential in animal models of human diseases. Additionally, clinical trials are needed to validate its safety and efficacy in human patients. These steps are essential for translating the promising preclinical findings into viable medical treatments.

The development of 1-(6-methylheptyl)-1H-pyrazol-3-amine exemplifies the importance of rational drug design in modern pharmaceutical research. By combining structural insights with biological knowledge, scientists are creating compounds that address unmet medical needs. As research continues, this compound may become a valuable tool in the treatment of a wide range of diseases characterized by inflammation and oxidative stress.

In conclusion, 1-(6-methylheptyl)-1H-pyrazol-3-amine represents a promising candidate for the development of novel therapeutics. Its unique molecular structure, favorable pharmacokinetic properties, and potential biological activities make it a compelling subject for further investigation. As research in this area progresses, it is likely to contribute significantly to the advancement of pharmaceutical science and the treatment of various medical conditions.

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